N-méthoxy-N-méthyl-2-bromo-4-chlorobenzamide

Vue d'ensemble

Description

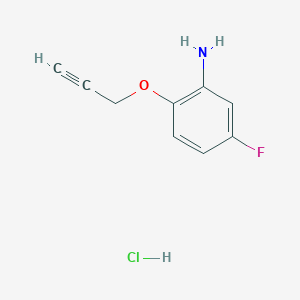

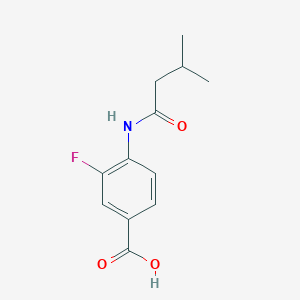

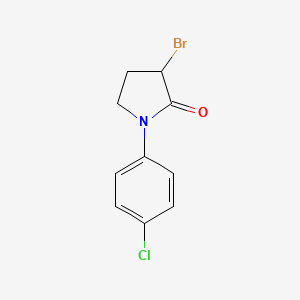

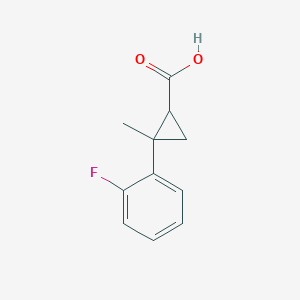

2-Bromo-4-chloro-N-methoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C9H9BrClNO2 and its molecular weight is 278.53 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analyse par spectroscopie infrarouge

N-méthoxy-N-méthyl-2-bromo-4-chlorobenzamide: a été étudié par spectroscopie infrarouge (IR), une technique précieuse pour caractériser les interactions entre composés et les effets de solvant . Les données spectrales IR peuvent fournir des informations sur la structure moléculaire et sont utiles pour identifier les groupes fonctionnels au sein du composé. Cette application est cruciale pour comprendre les propriétés chimiques du composé et sa réactivité potentielle.

Chimie pharmaceutique

Ce composé fait partie de la famille des dérivés du benzaldéhyde, qui sont importants en chimie pharmaceutique . Ces dérivés sont utilisés pour concevoir des molécules capables d'augmenter l'affinité de l'oxygène dans l'hémoglobine humaine et d'inhiber les érythrocytes falciformes. Leur potentiel de création de nouveaux agents thérapeutiques est vaste, étant donné leur rôle dans le développement de médicaments aux propriétés antibactériennes, antitumorales et anti-inflammatoires.

Recherche anti-cancéreuse

Les informations structurelles sur les dérivés du benzaldéhyde, tels que This compound, sont explorées pour leur potentiel dans la recherche anti-cancéreuse . Ces composés sont examinés pour leurs effets sur les mécanismes de transduction et de prolifération cellulaires, en particulier dans le cancer du sein résistant aux médicaments. Les échafaudages d'indole de ces composés présentent un intérêt en raison de leur accessibilité biologique et de leurs applications thérapeutiques.

Mise à l'échelle des procédés industriels

Les dérivés du composé sont également importants dans les procédés industriels. Par exemple, la mise à l'échelle de composés similaires comme le 5-bromo-2-chloro-4-nitrophénol a été documentée, ce qui indique le potentiel de This compound à être utilisé dans des applications industrielles pratiques . Cela pourrait inclure la production de divers matériaux ou comme intermédiaires dans des synthèses chimiques.

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as n-methylbenzamide, have been found to inhibit phosphodiesterase .

Mode of Action

For instance, N-Methylbenzamide inhibits phosphodiesterase, an enzyme that breaks down cyclic nucleotides, thus increasing the levels of these signaling molecules in the cell .

Biochemical Pathways

If it acts similarly to n-methylbenzamide, it may affect the cyclic nucleotide signaling pathways . These pathways play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Result of Action

If it acts similarly to n-methylbenzamide, it may lead to an increase in the levels of cyclic nucleotides in the cell, potentially affecting various cellular processes .

Action Environment

The action, efficacy, and stability of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules. For instance, the compound is recommended to be stored in a dry room at normal temperature , suggesting that moisture and temperature could affect its stability.

Propriétés

IUPAC Name |

2-bromo-4-chloro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO2/c1-12(14-2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVVBYKBHDBUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=C(C=C1)Cl)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B1441446.png)

![2-amino-N-[1-(4-fluorophenyl)ethyl]acetamide hydrochloride](/img/structure/B1441457.png)